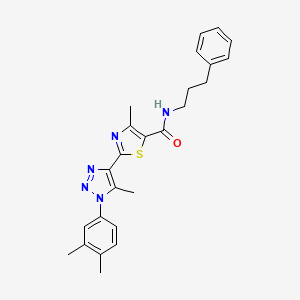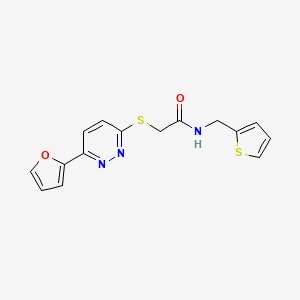
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
Overview
Description
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide, also known as FPTQ, is a chemical compound that has been widely researched for its potential use in various fields of science.
Scientific Research Applications
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide has been extensively studied for its potential use in various scientific fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is not fully understood. However, it has been suggested that 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide may inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide may also activate certain signaling pathways that are involved in cell growth and differentiation.
Biochemical and Physiological Effects:
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide has been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide has not been extensively studied in vivo, which limits its potential applications.
Future Directions
There are several future directions for research on 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide. One area of research is to further investigate the mechanism of action of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide. This could help to identify new targets for drug development. Another area of research is to study the potential use of 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide in combination with other drugs. This could enhance its therapeutic effects and reduce potential side effects. Finally, research could focus on developing new methods for synthesizing 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide, which could make it more accessible for research and potential clinical use.
Conclusion:
In conclusion, 2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a promising chemical compound that has been extensively studied for its potential use in various scientific fields. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential applications.
properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c19-14(16-9-11-3-2-8-21-11)10-22-15-6-5-12(17-18-15)13-4-1-7-20-13/h1-8H,9-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOONBGDGEGGPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-chloro-2-(2-methoxyphenyl)-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B3221519.png)
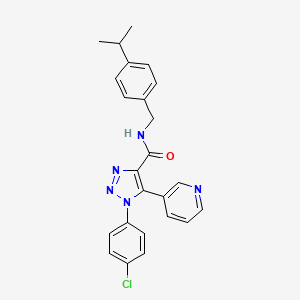
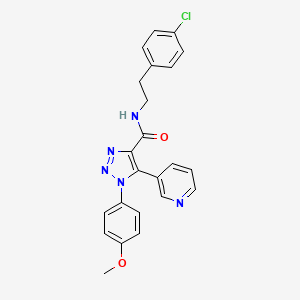
![N-(3,4-dimethoxyphenethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3221525.png)

![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B3221549.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3221557.png)
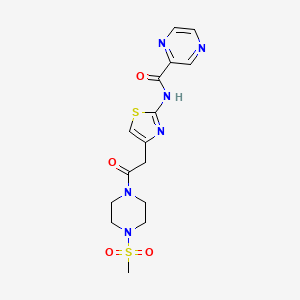

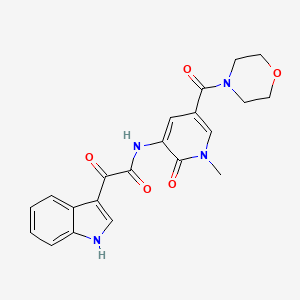
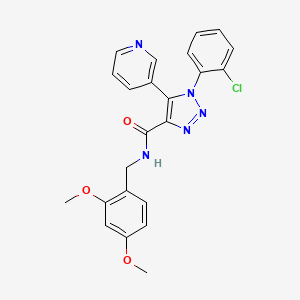
![N-(1-(furan-2-carbonyl)indolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3221591.png)
